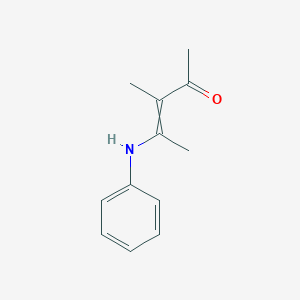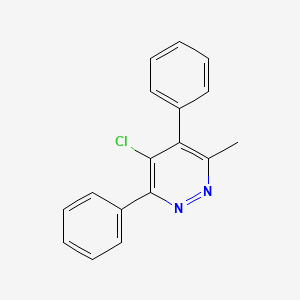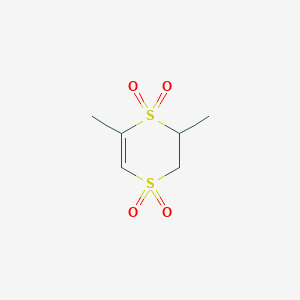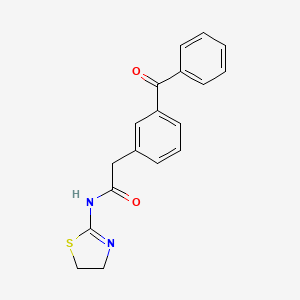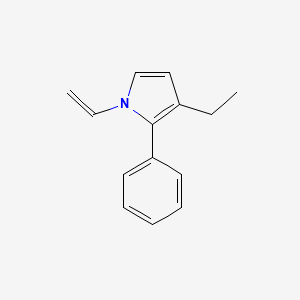
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethenyl group at the 1-position, an ethyl group at the 3-position, and a phenyl group at the 2-position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. For this specific compound, the starting materials would include a suitable 1,4-dicarbonyl compound with the necessary substituents to introduce the ethenyl, ethyl, and phenyl groups.
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or other metal catalysts may be used to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the 2- or 5-position. Reagents such as halogens or sulfonyl chlorides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.
Medicine: Derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. It can be used in the synthesis of molecules with anticancer, antibacterial, or antifungal properties.
Industry: In the industrial sector, 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can be used in the production of dyes, pigments, and other materials that require specific chemical properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1H-Pyrrole, 3-ethyl-: This compound lacks the ethenyl and phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-phenyl-: This compound lacks the ethenyl and ethyl groups, which can affect its chemical behavior and applications.
2-[(E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-6-phenylquinolinium chloride: This compound has a more complex structure with additional functional groups, leading to different applications and properties .
Uniqueness: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is unique due to its specific combination of substituents on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
CAS No. |
58042-94-7 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-ethenyl-3-ethyl-2-phenylpyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-10-11-15(4-2)14(12)13-8-6-5-7-9-13/h4-11H,2-3H2,1H3 |
InChI Key |
XBWPFEUZXWOSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


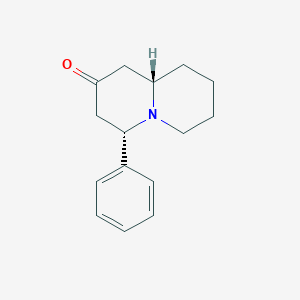
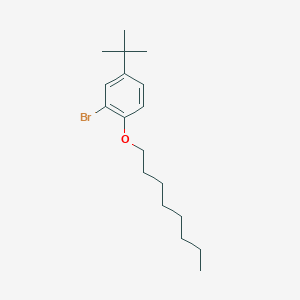
![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
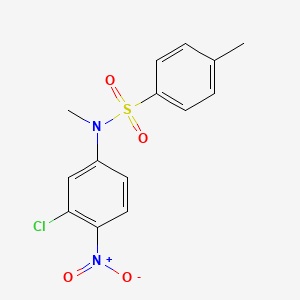
-lambda~5~-phosphane](/img/structure/B14610047.png)
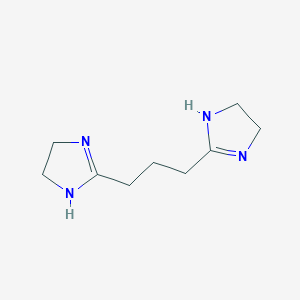
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
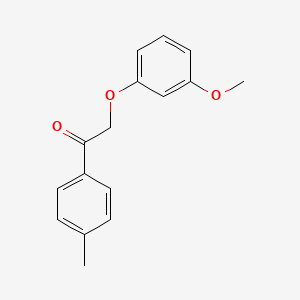
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)
